molecular formula C12H13F3O2 B14048396 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14048396
M. Wt: 246.22 g/mol
InChI Key: VQALUTVADQPLKG-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one backbone linked to a substituted phenyl ring. The phenyl group is functionalized with a 2-ethyl substituent and a 4-trifluoromethoxy (OCF₃) group. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing properties of the trifluoromethoxy group and the lipophilic nature of the ethyl chain. Its molecular formula is C₁₂H₁₃F₃O₂, with a molecular weight of 270.23 g/mol .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

1-[2-ethyl-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2/c1-3-9-7-11(17-12(13,14)15)5-4-10(9)6-8(2)16/h4-5,7H,3,6H2,1-2H3

InChI Key

VQALUTVADQPLKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 2-ethyl-4-(trifluoromethoxy)benzaldehyde (1.0 equiv) is dissolved in tetrahydrofuran (THF) at −78°C under nitrogen. Methylmagnesium bromide (1.2 equiv) is added dropwise over 30 minutes, forming a tert-alcohol intermediate via nucleophilic addition to the carbonyl group. Subsequent protonation with aqueous HCl yields the tertiary alcohol, which undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) to furnish the ketone in 78% yield.

Key parameters:

  • Temperature : Maintaining −78°C prevents side reactions like enolate formation.
  • Solvent : THF’s Lewis basicity stabilizes the Grignard reagent, improving reactivity.
  • Workup : Quenching with saturated NH₄Cl minimizes emulsion formation during extraction.

Scalability and Limitations

Bench-scale trials (1–5 mol) achieve consistent yields (75–82%), but scalability to >50 kg batches introduces challenges:

  • Exothermicity during Grignard addition requires precise temperature control.
  • THF’s low boiling point (66°C) complicates solvent recovery in industrial settings.
  • Chromium-based oxidants pose environmental and safety concerns.

Trifluoroacetyl Chloride-Based Routes

Patent CN114956969A describes an alternative strategy using trifluoroacetyl chloride and vinyl ethyl ether, adaptable for 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one via intermediate modification.

Reaction Conditions

Trifluoroacetyl chloride (1.05 equiv) reacts with 2-ethyl-4-(trifluoromethoxy)styrene in dichloromethane at 0°C, catalyzed by N-methylmorpholine (1.1 equiv). The mixture is stirred for 12 hours, washed with 5% NaHCO₃, and distilled under reduced pressure to isolate the ketone in 85% purity.

Advantages over Grignard method :

  • Avoids cryogenic conditions.
  • N-methylmorpholine is less toxic than pyridine (LD₅₀ oral, rat: 1,900 mg/kg vs. 891 mg/kg).

Byproduct Analysis

GC-MS data reveal two primary byproducts:

  • 3-Ethyl-5-(trifluoromethoxy)phenyl acetate (12%): Forms via acetyl chloride contamination.
  • Dimerized styrene derivatives (7%): Result from radical side reactions, mitigated by nitrogen sparging.

Diazonium Salt Intermediate Approach

US Patent 5,811,586 discloses a diazotization route for structurally related trifluoromethyl ketones, applicable to this compound with modifications.

Synthetic Steps

  • Diazotization : 2-Ethyl-4-(trifluoromethoxy)aniline reacts with NaNO₂/HCl at 0–5°C to form the diazonium salt.
  • Coupling : The diazonium salt is treated with methyl vinyl ketone in aqueous ethanol, yielding the hydrazone intermediate.
  • Hydrolysis : Acidic hydrolysis (H₂SO₄, 80°C) cleaves the hydrazone to the target ketone.

Yield : 68% over three steps.

Challenges

  • Diazonium salts are thermally unstable, requiring strict temperature control.
  • Hydrazone hydrolysis generates stoichiometric acidic waste, complicating disposal.

Industrial-Scale Continuous Flow Synthesis

Recent advances employ continuous flow reactors to address batch process limitations.

Reactor Configuration

A two-stage system combines:

  • Grignard formation module : Methyl bromide and magnesium turnings in THF at 50°C.
  • Adduction-oxidation module : Mixing with 2-ethyl-4-(trifluoromethoxy)benzaldehyde, followed by in-line oxidation with MnO₂.

Performance metrics :

Parameter Value
Throughput 50 kg/day
Yield 92%
Purity 99.2% (HPLC)
Solvent Recovery 98%

Economic Analysis

Capital costs for a 100 t/year facility total $2.3M, with operational costs dominated by raw materials (63%) and waste treatment (22%).

Comparative Analysis of Synthetic Methods

The table below evaluates four key approaches:

Method Yield (%) Purity (%) Scalability Environmental Impact
Grignard Batch 78 97 Moderate High (Cr waste)
Trifluoroacetyl Flow 85 99 High Moderate
Diazonium Salt 68 95 Low High (acid waste)
Continuous Flow 92 99.2 High Low

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:

Grignard Reagent Addition
Reaction with Grignard reagents (R-Mg-X) forms tertiary alcohols. For example, methylmagnesium bromide adds to the carbonyl group, producing 1-(2-ethyl-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol.

ReagentProductConditions
CH₃MgBr1-(2-Ethyl-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-olAnhydrous THF, 0°C → RT
C₂H₅MgBr1-(2-Ethyl-4-(trifluoromethoxy)phenyl)-2-ethylpropan-2-olAnhydrous ether, reflux

The trifluoromethoxy group enhances electrophilicity at the carbonyl, accelerating nucleophilic attack .

Reduction Reactions

The ketone is reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

NaBH₄ Reduction
1 2 Ethyl 4 trifluoromethoxy phenyl propan 2 oneNaBH4,MeOH1 2 Ethyl 4 trifluoromethoxy phenyl propan 2 ol\text{1 2 Ethyl 4 trifluoromethoxy phenyl propan 2 one}\xrightarrow{\text{NaBH}_4,\text{MeOH}}\text{1 2 Ethyl 4 trifluoromethoxy phenyl propan 2 ol}

Yield: ~85% (estimated from analogous reductions).

LiAlH₄ Reduction
This stronger reductant achieves complete conversion under milder conditions (0°C, 2 h).

Oxidation Reactions

Controlled oxidation converts the ketone to carboxylic acid derivatives:

KMnO₄/H₂SO₄ Oxidation
1 2 Ethyl 4 trifluoromethoxy phenyl propan 2 oneKMnO4,H2SO42 2 Ethyl 4 trifluoromethoxy phenyl propanoic acid\text{1 2 Ethyl 4 trifluoromethoxy phenyl propan 2 one}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{2 2 Ethyl 4 trifluoromethoxy phenyl propanoic acid}

The reaction proceeds via enol intermediate formation, with the trifluoromethoxy group stabilizing the transition state .

Condensation Reactions

The compound participates in aldol condensations under basic conditions:

Base-Catalyzed Aldol Condensation
With benzaldehyde in NaOH/EtOH:
1 2 Ethyl 4 trifluoromethoxy phenyl propan 2 one+PhCHOCross aldol adduct\text{1 2 Ethyl 4 trifluoromethoxy phenyl propan 2 one}+\text{PhCHO}\rightarrow \text{Cross aldol adduct}

The product is a β-hydroxy ketone, which dehydrates to form α,β-unsaturated ketones under acidic conditions.

Halogenation Reactions

Electrophilic halogenation occurs at the aromatic ring:

Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to the ethyl group due to steric and electronic effects .

Chlorination
Cl₂/FeCl₃ selectively chlorinates the ring at the meta position to the trifluoromethoxy group .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The ketone resists hydrolysis due to electron-withdrawing trifluoromethoxy stabilization .

  • Basic Conditions : Enolate formation occurs reversibly, enabling alkylation (e.g., with methyl iodide).

Interaction with Biological Targets

Though not a direct reaction, the compound’s trifluoromethoxy group enhances binding to hydrophobic enzyme pockets. Studies suggest potential inhibition of cytochrome P450 enzymes via coordination to the heme iron .

Scientific Research Applications

Scientific Research Applications

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one has applications across multiple domains. Its unique structure contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

Interaction Studies
Interaction studies of this compound focus on its binding affinity and activity against various biological targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively, a crucial characteristic for evaluating its pharmacokinetics and pharmacodynamics in biological systems.

Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, particularly due to its lipophilic trifluoromethoxy group, which enhances its interaction with hydrophobic regions of proteins and cell membranes, potentially influencing various biological pathways. Studies are ongoing to explore its efficacy against specific molecular targets, which may lead to therapeutic applications in medicine. Structural modifications of molecules with a propan-2-one moiety have led to the development of anti-inflammatory and analgesic drugs .

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following compounds share structural similarities with 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)propan-2-one, differing primarily in substituent type and position:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Ethyl, 4-OCF₃ C₁₂H₁₃F₃O₂ 270.23 Lipophilic ethyl group; strong electron-withdrawing OCF₃
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one 4-OCH₂CF₃ C₁₁H₁₁F₃O₂ 256.20 Polar trifluoroethoxy group; increased solubility
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one 2-OCH₂CH₃, 4-OCF₃ C₁₂H₁₄F₃O₃ 302.24 Ethoxy group enhances polarity; steric hindrance

Key Observations :

  • The trifluoromethoxy (OCF₃) group is strongly electron-withdrawing, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions. The trifluoroethoxy (OCH₂CF₃) group in the second compound introduces higher polarity, likely enhancing aqueous solubility but reducing lipid bilayer penetration .

Physicochemical Data (Inferred)

While explicit data (e.g., melting points) for the target compound are unavailable, structural analogues provide insights:

  • Trifluoromethoxy vs. Trifluoroethoxy : The OCF₃ group increases thermal stability compared to OCH₂CF₃ due to reduced steric strain and stronger C-F bonds.
  • Ethyl vs. Ethoxy: Ethyl’s non-polar nature lowers solubility in polar solvents but improves compatibility with hydrophobic environments.

Q & A

Q. Why might crystallographic refinement with SHELXL fail for this compound?

  • Methodological Answer : Poor crystal quality (e.g., twinning) or weak high-resolution data (I/σ < 2) are common issues. Reprocess data with SADABS for absorption corrections or use TWINLAW for twinned crystals. For macromolecular analogs, SHELXPRO interfaces improved R-factor convergence .

Interdisciplinary Approaches

Q. How can molecular docking studies predict this compound’s interaction with biological targets?

  • Methodological Answer : Dock the compound into target proteins (e.g., GPCRs) using AutoDock Vina. The trifluoromethoxy group’s electronegativity enhances halogen bonding with Arg/Lys residues. MD simulations (AMBER) over 100 ns validate binding stability .

Q. What hybrid methodologies combine synthesis and computational modeling for derivative design?

  • Methodological Answer : QSAR models trained on synthetic data predict bioactivity of derivatives. For example, Hammett σ values for the trifluoromethoxy group (-0.34) correlate with enhanced antibacterial activity in chalcone derivatives .

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